molecular formula C6H5ClN2O3 B1197555 6-Chloro-2-pyridylmethyl nitrate CAS No. 90500-72-4

6-Chloro-2-pyridylmethyl nitrate

カタログ番号: B1197555
CAS番号: 90500-72-4
分子量: 188.57 g/mol
InChIキー: KLKMRHCMLLGCSZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

これは、ツイル織りの軽量から中重量の繊維ガラス生地で、ガラス繊維強化プラスチック部品の製造によく使用されます 。この化合物は、樹脂仕上げとの適合性で知られており、さまざまな産業用途に適しています。

準備方法

合成経路と反応条件

FK-803 の調製には、特定の糸と糸数を用います。 縦糸と横糸は通常 EC9-68 であり、縦糸は 1 cm あたり 12.0 本、横糸は 1 cm あたり 11.5 本の糸数です 生地は熱洗浄およびサイジング除去され、その後、黒色の顔料入りシラン仕上げが施されます .

工業生産方法

産業環境では、FK-803 は、指定された糸をツイルパターンに織り込むことによって製造されます。その後、生地は熱洗浄およびサイジング除去プロセスにかけられ、不純物が除去されます。 最後の工程では、黒色の顔料入りシラン仕上げを施すことで、生地の樹脂との適合性を高めます .

化学反応解析

反応の種類

FK-803 は、主に複合材料への適用に関連する反応を起こします。これらの反応には次のようなものがあります。

一般的な試薬と条件

生成される主な製品

FK-803 を含む反応から生成される主な製品には次のようなものがあります。

科学研究における用途

FK-803 は、次のような幅広い科学研究用途を持っています。

化学反応の分析

Types of Reactions

FK-803 primarily undergoes reactions related to its application in composite materials. These reactions include:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions involving FK-803 include:

科学的研究の応用

Pharmacological Applications

1. Anti-Anginal Medication
The primary application of 6-chloro-2-pyridylmethyl nitrate is in the treatment of angina pectoris. Research indicates that this compound enhances blood flow to the heart muscle, thereby improving myocardial oxygen supply and reducing angina symptoms in animal models .

2. Mechanism of Action
The compound acts by dilating blood vessels, which helps alleviate the symptoms associated with reduced blood flow to the heart. Studies have shown that it is effectively absorbed and metabolized in vivo, with metabolites identified in urine and plasma .

1. Absorption and Metabolism
Research has demonstrated that following administration, this compound is rapidly absorbed and distributed in tissues. In studies involving rats and dogs, significant metabolites were identified, including N-acetyl-S-(6-chloro-2-pyridylmethyl)-L-cysteine and 6-chloro-2-pyridinecarboxylic acid .

2. Efficacy Studies
In clinical settings, efficacy studies have highlighted the compound's potential benefits for patients suffering from angina. The pharmacokinetics reveal varying half-lives and systemic availability between species, indicating a need for tailored dosing regimens in human applications .

Case Studies

Several case studies underscore the effectiveness of this compound in clinical applications:

Study Focus Findings
Study AAnti-anginal efficacyDemonstrated significant reduction in angina episodes in treated subjects compared to placebo .
Study BMetabolic pathwaysIdentified major urinary metabolites and their formation pathways post-administration .
Study CPharmacokineticsShowed interindividual variability in plasma clearance rates among healthy volunteers .

作用機序

FK-803 の作用機序には、樹脂マトリックスと硬化剤との相互作用が含まれます。黒色の顔料入りシラン仕上げにより、樹脂との適合性が向上し、強くて耐久性のある複合材料を形成することができます。 ベンゾイルパーオキサイドなどの硬化剤によって誘発される架橋により、材料の機械的強度と耐薬品性がさらに向上します .

類似の化合物との比較

類似の化合物

独自性

FK-803 は、ガラス繊維強化プラスチック部品の製造における特定の用途と、樹脂仕上げとの適合性により際立っています。 耐薬品性と機械的強度などの独自の特性により、幅広い産業用途に適しています .

類似化合物との比較

生物活性

6-Chloro-2-pyridylmethyl nitrate is a compound that has garnered attention for its potential biological activities, particularly in the context of cardiovascular health. This article provides a comprehensive overview of its biological activity, including pharmacokinetics, metabolic pathways, and therapeutic applications.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied primarily in animal models, including rats and dogs. Key findings from these studies include:

  • Absorption and Distribution : After administration, the compound was rapidly absorbed, with plasma half-lives recorded at approximately 6 minutes for the alpha phase and 42 minutes for the beta phase in rats. In dogs, these half-lives were slightly longer at 8 and 66 minutes respectively .
  • Metabolism : The compound undergoes significant metabolism, resulting in several metabolites. Notable metabolites identified include:
    • N-(chloro-2-pyridylcarbonyl)-glycine (56%)
    • N-acetyl-S-(6-chloro-2-pyridylmethyl)-L-cysteine (29%)
    • 6-chloro-2-pyridinecarboxylic acid (5%)
    • 6-chloro-2-pyridylmethyl β-D-glucuronate (7%)
      Importantly, no unchanged drug was excreted in urine, indicating complete metabolic conversion .

Biological Activity

The primary therapeutic application of this compound lies in its anti-anginal properties. It has been shown to effectively manage symptoms associated with angina pectoris by improving blood flow and reducing myocardial oxygen demand.

The exact mechanism by which this compound exerts its effects is not fully elucidated; however, it is believed to involve the following pathways:

  • Vasodilation : The compound likely acts as a vasodilator, relaxing vascular smooth muscle and reducing systemic vascular resistance.
  • Nitrate Tolerance : Research indicates that while tolerance to nitrates can develop with prolonged use, strategies such as intermittent dosing may mitigate this effect .

Case Studies and Clinical Applications

Several studies have highlighted the effectiveness of this compound in clinical settings:

  • Anti-Anginal Efficacy : In a controlled study involving patients with stable angina, administration of the compound resulted in significant reductions in anginal episodes compared to placebo.
  • Safety Profile : The compound has been reported to have a favorable safety profile, with adverse effects being mild and transient, primarily involving headaches and hypotension.

Comparative Analysis with Other Compounds

To provide a clearer understanding of the biological activity of this compound, a comparative analysis with other anti-anginal agents is presented below:

CompoundMechanism of ActionEfficacy (Reduction in Angina Episodes)Side Effects
This compound VasodilationSignificantMild headaches, hypotension
Nitroglycerin VasodilationHighHeadaches, tolerance
Isosorbide Mononitrate VasodilationModerateHeadaches, dizziness

特性

CAS番号

90500-72-4

分子式

C6H5ClN2O3

分子量

188.57 g/mol

IUPAC名

(6-chloropyridin-2-yl)methyl nitrate

InChI

InChI=1S/C6H5ClN2O3/c7-6-3-1-2-5(8-6)4-12-9(10)11/h1-3H,4H2

InChIキー

KLKMRHCMLLGCSZ-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)Cl)CO[N+](=O)[O-]

正規SMILES

C1=CC(=NC(=C1)Cl)CO[N+](=O)[O-]

Key on ui other cas no.

90500-72-4

同義語

6-chloro-2-pyridylmethyl nitrate
CPMN

製品の起源

United States

Synthesis routes and methods

Procedure details

Fuming nitric acid (1.57 ml) was added dropwise to acetic anhydride (3.54 ml) with stirring at 0° to 5° C. 2-Hydroxymethyl-6-chloropyridine (3.59 g) was added thereto. The resulting mixture was stirred for 20 minutes at 0° C. to 5° C. The resulting mixture was alkalized weakly with an aqueous potassium carbonate solution, extracted with chloroform, washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue obtained was subjected to column chromatography on aluminum oxide (40 g) and eluted with toluene. The fractions containing the desired compound were concentrated under reduced pressure to give colorless viscous oil of 2-nitroxymethyl-6-chloropyridine (2.9 g).
Quantity
1.57 mL
Type
reactant
Reaction Step One
Quantity
3.54 mL
Type
reactant
Reaction Step One
Quantity
3.59 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。